Kinome-Wide Selectivity: Pyrimido[4,5-c]quinoline-Based SGC-CK2-2 Versus Pyrimido[4,5-b]quinoline-Based Silmitasertib (CX-4945)
The pyrimido[4,5-c]quinoline derivative SGC-CK2-2 (5-(benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid) demonstrates dramatically superior kinome-wide selectivity compared to silmitasertib (CX-4945), a clinical-stage CK2 inhibitor built on the pyrimido[4,5-b]quinoline scaffold. In the DiscoverX KINOMEscan assay against 403 wild-type kinases at 1 µM, SGC-CK2-2 inhibited only 3 kinases at >90% inhibition, representing a selectivity ratio of 3/403 (0.74%) [1]. By contrast, silmitasertib (CX-4945) is reported to exhibit substantially broader off-target kinase inhibition, prompting the explicit design of SGC-CK2-2 as a 4-aza analog with 'much improved kinase selectivity' over its [4,5-b] predecessor . SGC-CK2-2 also maintains a 200-fold selectivity window over the next most potently inhibited off-target kinase (HIPK2) [2].
| Evidence Dimension | Kinome-wide selectivity (number of kinases inhibited >90% at 1 µM / total kinases screened) |
|---|---|
| Target Compound Data | SGC-CK2-2 (pyrimido[4,5-c]quinoline scaffold): 3/403 kinases inhibited >90% at 1 µM; CK2α IC₅₀ = 3 nM (enzyme assay); CK2α cellular NanoBRET IC₅₀ = 920 nM |
| Comparator Or Baseline | Silmitasertib / CX-4945 (pyrimido[4,5-b]quinoline scaffold): broader kinase inhibition profile; SGC-CK2-2 designed specifically to improve selectivity over this comparator |
| Quantified Difference | SGC-CK2-2 hits only 0.74% of screened kinases; 200-fold selectivity window over next most potently inhibited off-target kinase (HIPK2) versus silmitasertib's broader polypharmacology |
| Conditions | DiscoverX KINOMEscan assay; 403 wild-type kinases; compound concentration 1 µM; CK2α enzyme assay; cellular NanoBRET assay in MDA-MB-231 cells |
Why This Matters
For chemical probe procurement and kinase drug discovery programs, this quantitative selectivity differential determines whether a compound can reliably assign pharmacological effects specifically to CK2 inhibition versus confounding off-target activities—an essential criterion for target validation studies.
- [1] Asressu, K. H.; Smith, J. L.; Dickmander, R. J.; Moorman, N. J.; Wellnitz, J.; Popov, K. I.; Axtman, A. D.; Willson, T. M. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Pharmaceuticals 2024, 17(3), 306. DOI: 10.3390/ph17030306. View Source
- [2] Chemical Probes Portal. Probe SGC-CK2-2. CSNK2A1 IC₅₀: 3.0 nM (biochemical), 920 nM (cellular NanoBRET); CSNK2A2 IC₅₀: <1.0 nM (biochemical), 200 nM (cellular); profiled against 403 wild-type kinases at 1 µM; 200-fold selectivity window over HIPK2. View Source
